molecular formula C6H7N3O2 B14099589 N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide

Cat. No.: B14099589
M. Wt: 153.14 g/mol
InChI Key: ZTRUGGRWJFSFFF-UHFFFAOYSA-N
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Description

N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydroxy group and an oxidized nitrogen atom within the pyridine ring

Properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUGGRWJFSFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=NO)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and oxidizing agents. One common method includes the use of pyridine-3-carboximidamide as a starting material, which is then reacted with hydroxylamine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form the corresponding amine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds.

Scientific Research Applications

N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxyl group and a carboximidamide functional group. Its molecular formula contributes to its unique reactivity and biological properties. The positively charged nitrogen atom enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The exact mechanisms of action of this compound are still under investigation. However, studies suggest that it may exert its effects through the following pathways:

  • DNA Interaction : Evidence indicates that this compound can interact with tumor cell DNA, leading to cell death via various mechanisms .
  • Enzyme Inhibition : It has been proposed that this compound may inhibit deubiquitylating enzymes such as USP7, which is crucial for cell cycle regulation and cancer proliferation .
  • Synergistic Effects : When used in combination with other anti-cancer agents, it may enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth and survival .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

This compound has shown promise in treating various forms of cancer, including:

  • Leukemia
  • Non-small cell lung cancer
  • Colorectal cancer
  • Melanoma
    These effects are often enhanced when combined with other chemotherapeutic agents or radiation therapy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could contribute to its therapeutic potential in metabolic disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Thurston et al. (2007)Demonstrated that this compound can induce tumor cell death through DNA damage mechanisms .
Recent Patent ApplicationsHighlighted the use of this compound in combination therapies for cancer treatment, emphasizing its role in inhibiting USP7 to prevent tumor proliferation .
PMC Evaluation (2022)Discussed the potential for developing biosensors utilizing this compound's unique properties for rapid quantification of biological samples .

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